diisopropyl pyridine-2,3-dicarboxylate
Description
Historical Context of Pyridine Dicarboxylate Esters
Pyridine dicarboxylate esters trace their origins to foundational work on pyridine chemistry. Pyridine itself was first isolated in 1849 by Thomas Anderson during bone oil distillation. The development of pyridine derivatives accelerated with the Hantzsch pyridine synthesis (1881), enabling efficient production of substituted pyridines. Industrial synthesis breakthroughs, such as Aleksei Chichibabin’s 1924 method, further expanded accessibility.
Diisopropyl pyridine-2,3-dicarboxylate emerged as a specialized ester in the late 20th century, driven by demand for tailored intermediates in agrochemicals and pharmaceuticals. Patents like CN104447528B (2014) highlight modern synthetic routes using propargylamine and diethyl butynedioate with hydrogen peroxide, emphasizing efficiency and scalability. These advances reflect the compound’s role in bridging classical heterocyclic chemistry and contemporary applications.
Molecular Structure and Physicochemical Properties
This compound (C₁₃H₁₇NO₄; MW 251.28 g/mol) features a pyridine ring with ester groups at positions 2 and 3 (Figure 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.165 g/cm³ (diethyl analog) | |
| Boiling Point | 295.8°C (diethyl analog) | |
| Solubility | Lipophilic, soluble in ethanol |
The isopropyl groups enhance steric bulk compared to methyl or ethyl analogs, influencing reactivity in nucleophilic substitutions.
Nomenclature and Classification
IUPAC Name : this compound
Synonyms : Pyridine-2,3-dicarboxylic acid diisopropyl ester; CAS 85705-26-6.
Classification :
- Functional Group : Dicarboxylate ester
- Heterocycle : Pyridine derivative (O,N,O-pincer ligand potential).
This compound belongs to a broader class of pyridine dicarboxylates, which vary by ester substituents (e.g., dimethyl, diethyl).
Stereochemistry and Conformational Analysis
The planar pyridine ring imposes rigidity, while ester groups exhibit rotational freedom. Conformational studies of related esters (e.g., phenyl pyridine-2-carboxylate) reveal torsional angles (τ₁, τ₂) influencing crystal packing and supramolecular interactions. For diisopropyl variants, steric hindrance between isopropyl groups may favor antiperiplanar conformations, reducing intramolecular strain. DFT analyses of analogous Cu(II) complexes suggest ester carbonyl coordination preferences, impacting metal-ligand binding.
Importance in Chemical Research and Industry
Research Applications:
Industrial Relevance:
- Agrochemicals : Used in synthesizing imazethapyr analogs, a class of broadleaf herbicides.
- Pharmaceuticals : Pyridine dicarboxylates stabilize hypoxia-inducible factors (HIF-1α), explored in dermatology.
Table 1 : Comparison of Pyridine Dicarboxylate Esters
Properties
CAS No. |
133093-99-9 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251 |
Synonyms |
diisopropyl pyridine-2,3-dicarboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
a. Diisopropyl Pyridine-2,5-Dicarboxylate
- Structure : Ester groups at the 2- and 5-positions.
- Applications: Listed as a synonym for dipropyl isocinchomeronate (), historically used as a livestock insect repellent.
b. Diisopropyl Pyridine-2,6-Dicarboxylate
Ester Variants
a. Dimethyl Pyridine-2,3-Dicarboxylate (CAS 605-38-9)
b. Diethyl Pyridine-2,3-Dicarboxylate
Bipyridine and Heterocyclic Derivatives
a. Diisopropyl 2,2'-Bipyridine-3,3'-Dicarboxylate
- Structure : Two pyridine rings linked at the 2-positions, with ester groups at 3,3'-positions ().
- Applications : Acts as a chelating ligand for transition metals, useful in catalysis or photochemical studies. The bipyridine core enhances π-conjugation and stability in MOFs .
b. Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Pharmaceutical Relevance : Synthesized as a tetrahydroimidazopyridine derivative (61% purity, ). Demonstrates the versatility of pyridine dicarboxylates in drug discovery .
Comparative Data Table
Preparation Methods
Acid-Catalyzed Esterification
Direct esterification of pyridine-2,3-dicarboxylic acid with isopropyl alcohol under acidic conditions is a straightforward approach. While this method is common for carboxylic acids, the pyridine ring’s electron-withdrawing nature may necessitate harsher conditions.
Reaction Parameters
-
Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.
-
Temperature : 100–120°C (reflux with Dean-Stark trap).
-
Duration : 12–24 hours.
Yield Limitations
-
The reaction equilibrium favors ester formation but requires continuous removal of water.
-
Competitive side reactions, such as ring sulfonation, may occur under strongly acidic conditions.
Comparative Analysis of Synthetic Routes
Critical Challenges in Diisopropyl Ester Synthesis
-
Steric Effects : The isopropyl group’s bulk complicates both cyclization (Method 1) and transesterification (Method 2).
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.
-
Purification : Distillation under reduced pressure (e.g., 6 mmHg) is critical for isolating high-purity product.
Q & A
What are the recommended synthetic methodologies for preparing diisopropyl pyridine-2,3-dicarboxylate?
Basic Research Focus
this compound is typically synthesized via esterification of pyridine-2,3-dicarboxylic acid with isopropyl alcohol under acidic conditions. A common approach involves using concentrated sulfuric acid as a catalyst in a refluxing alcohol solvent, as demonstrated for analogous esters like dimethyl pyridine-2,3-dicarboxylate (). Key steps include:
- Esterification : React pyridine-2,3-dicarboxylic acid with excess isopropyl alcohol in the presence of H₂SO₄.
- Purification : Isolate the product via solvent removal under reduced pressure, followed by recrystallization or column chromatography.
- Validation : Confirm purity and structure using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry ( ).
What safety protocols and handling precautions are critical for this compound in laboratory settings?
Basic Research Focus
The compound is classified as a skin, eye, and respiratory irritant (H302, H315, H319, H335). Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation ( ).
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste.
- Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis ( ).
How does this compound act as a mediator in Pd/norbornene-catalyzed C–H functionalization reactions?
Advanced Research Focus
In Pd(II)/norbornene systems, this ester serves as a transient mediator to enable meta-selective C–H alkylation of phenylalanine derivatives ( ). Mechanistic insights:
- Ligand Role : The ester’s diisopropyl groups enhance steric bulk, optimizing coordination geometry at the Pd center.
- Transient Directing Group (TDG) : The pyridine-2,3-dicarboxylate moiety temporarily binds to the substrate, facilitating regioselective activation of the meta-C–H bond.
- Method Optimization : Screen pyridine-based ligands (e.g., 2-picoline) and alkyl iodides to improve yields (45–82%) while avoiding racemization ( ).
What design principles govern the incorporation of pyridine-2,3-dicarboxylate derivatives into metal-organic frameworks (MOFs)?
Advanced Research Focus
Pyridine-2,3-dicarboxylate (pydc) is a versatile ligand for MOFs due to its dual carboxylate and nitrogen donor sites. Key strategies include:
- Node-Linker Assembly : Combine pydc with transition metals (e.g., Zn²⁺, Cu²⁺) and co-ligands (e.g., 2-methylimidazole) to form 1D chains or 3D networks ().
- Functional Tuning : Adjust reaction pH and solvent (e.g., DMF/H₂O mixtures) to control coordination modes (monodentate vs. bridging) ( ).
- Characterization : Use single-crystal X-ray diffraction to resolve structures, complemented by FTIR (COO⁻ stretching at 1600–1400 cm⁻¹) and thermogravimetric analysis (TGA) to assess stability ( ).
How can spectroscopic and crystallographic data resolve contradictions in coordination complex characterization?
Advanced Research Focus
Discrepancies between spectroscopic data (e.g., UV-Vis) and crystallographic results often arise from dynamic solution behavior vs. static solid-state structures. Methodological solutions:
- Multi-Technique Validation : Cross-reference IR (metal-ligand vibrations), UV-Vis (d-d transitions), and X-ray diffraction to confirm geometry ().
- DFT Calculations : Compare experimental spectra with simulated spectra from crystallographic data to identify solution-phase distortions ( ).
- Variable-Temperature Studies : Perform temperature-dependent NMR or EPR to detect fluxional behavior in solution ().
What role do pyridine-2,3-dicarboxylate derivatives play in photoluminescent materials?
Advanced Research Focus
MOFs incorporating pydc ligands exhibit tunable photoluminescence due to ligand-centered (π→π*) or metal-to-ligand charge transfer (MLCT) transitions. Key findings:
- Emission Tuning : Vary metal ions (e.g., Cd²⁺ vs. Zn²⁺) to shift emission wavelengths ( ).
- Sensing Applications : Exploit fluorescence quenching by nitroaromatics or heavy metals for chemical sensing ( ).
- Methodology : Synthesize MOFs via solvothermal methods and quantify photoluminescence quantum yields using integrating sphere setups ( ).
How can synthetic byproducts of pyridine-2,3-dicarboxylate esters be identified and mitigated?
Advanced Research Focus
Common byproducts (e.g., monoesters or hydrolyzed acids) arise from incomplete esterification or moisture exposure. Mitigation strategies:
- Chromatographic Analysis : Use HPLC (C18 columns) or TLC to monitor reaction progress ().
- In Situ Quenching : Add anhydrous Na₂SO₄ to scavenge residual H₂SO₄ post-reaction ().
- Stoichiometric Control : Use excess isopropyl alcohol (3–5 equiv.) to drive esterification to completion ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
